molecular formula C15H15BrN2 B1679829 Nomelidine CAS No. 60324-59-6

Nomelidine

Cat. No.: B1679829
CAS No.: 60324-59-6
M. Wt: 303.20 g/mol
InChI Key: AZFZKANGXPSDEA-NVNXTCNLSA-N
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Description

Preparation Methods

  • Synthetic Routes : Nomelidine is derived from zimelidine through N-demethylation.
  • Reaction Conditions : Specific synthetic routes and reaction conditions are not widely documented, but the transformation involves the removal of a methyl group from zimelidine.
  • Industrial Production : Information on industrial-scale production methods is limited.
  • Chemical Reactions Analysis

    • Reactivity : Nomelidine likely undergoes various reactions typical of aromatic amines.
    • Common Reagents and Conditions : These may include oxidation, reduction, and substitution reactions.
    • Major Products : Detailed information on specific products resulting from these reactions is scarce.
  • Scientific Research Applications

    • Chemistry : Nomelidine’s role in synthetic chemistry remains relatively unexplored due to its limited use.
    • Biology : Its impact on biological systems, such as receptors or enzymes, requires further investigation.
    • Medicine : this compound’s antidepressant and analgesic properties have been studied, but it is not widely used in clinical practice.
    • Industry : this compound’s industrial applications are not well-documented.
  • Mechanism of Action

    • Nomelidine’s mechanism of action is not fully elucidated.
    • It likely interacts with neurotransmitter systems, affecting serotonin reuptake or other pathways.
    • Further research is needed to understand its precise molecular targets.
  • Comparison with Similar Compounds

    • Nomelidine’s uniqueness lies in its status as the N-demethylated metabolite of zimelidine.
    • Similar compounds include zimelidine itself and other selective serotonin reuptake inhibitors (SSRIs).

    Properties

    CAS No.

    60324-59-6

    Molecular Formula

    C15H15BrN2

    Molecular Weight

    303.20 g/mol

    IUPAC Name

    (Z)-3-(4-bromophenyl)-N-methyl-3-pyridin-3-ylprop-2-en-1-amine

    InChI

    InChI=1S/C15H15BrN2/c1-17-10-8-15(13-3-2-9-18-11-13)12-4-6-14(16)7-5-12/h2-9,11,17H,10H2,1H3/b15-8-

    InChI Key

    AZFZKANGXPSDEA-NVNXTCNLSA-N

    SMILES

    CNCC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2

    Isomeric SMILES

    CNC/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2

    Canonical SMILES

    CNCC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >2 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    3-(4-bromophenyl)-N-methyl-(3-pyiidyl)allylamine oxalate
    cholesterol-3-glucose
    CPP 199
    norzimeldine
    norzimelidine
    norzimelidine dihydrochloride
    norzimelidine dihydrochloride, (Z)-isomer
    norzimelidine fumarate (1:1)
    norzimelidine maleate (1:1)
    norzimelidine monohydrochloride
    norzimelidine, (E)-isomer
    norzimelidine, (Z)-isome

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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